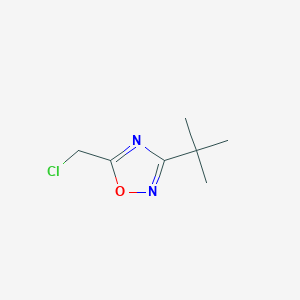
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine” is a chemical compound with the molecular weight of 213.71 . It is a white to yellow powder or crystals . The IUPAC name for this compound is (2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine” is 1S/C10H15N3.ClH/c11-8-9-4-3-5-12-10 (9)13-6-1-2-7-13;/h3-5H,1-2,6-8,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine” is a white to yellow powder or crystals . It should be stored in a refrigerator .科学的研究の応用
-
Anti-tubercular agents research : In the field of medicinal chemistry, similar compounds have been investigated for their potential as anti-tubercular agents. The methods of application typically involve synthesizing the compounds and testing their activity against Mycobacterium tuberculosis. The results are usually reported as IC90 values, which represent the concentration of the compound required to inhibit 90% of the bacterial population.
-
Catalysis research : In the field of catalysis, similar compounds have been used as ligands in metal catalysts for transfer hydrogenation reactions. The methods of application involve synthesizing the catalysts and testing their activity in various reactions. The results are usually reported in terms of reaction yield and selectivity.
-
Chemical Synthesis : This compound is available for purchase from chemical suppliers, suggesting it may be used in chemical synthesis. The methods of application would involve using this compound as a reagent in chemical reactions. The results would depend on the specific reaction conditions and other reagents used.
-
Hydrochloride Salt : The hydrochloride salt of this compound is also available, suggesting it may have different properties or uses. The methods of application would involve using this salt form in experiments where the chloride ion or the increased solubility in water might be beneficial. The results would depend on the specific experiment.
-
Pharmaceutical Research : This compound is available for purchase from chemical suppliers, suggesting it may be used in pharmaceutical research. The methods of application would involve using this compound as a reagent in the synthesis of new pharmaceuticals. The results would depend on the specific reaction conditions and other reagents used.
-
Material Science : The hydrochloride salt of this compound is also available, suggesting it may have different properties or uses in material science. The methods of application would involve using this salt form in experiments where the chloride ion or the increased solubility in water might be beneficial. The results would depend on the specific experiment.
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFMWFKCCKFII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588614 |
Source


|
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine | |
CAS RN |
859850-79-6 |
Source


|
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)


![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)






![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)